N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-(4-ethoxyphenyl)-1,2,4-thiadiazole-5-amine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: This compound has shown cytotoxic properties against cancer cell lines.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound has demonstrated anticancer activity in vitro.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-3-25-14-10-8-13(9-11-14)18-21-19(27-22-18)20-17(23)12-26-16-7-5-4-6-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
PVXWVXSGIHXFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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